molecular formula C21H21Cl2N3O3 B1258392 Fenaminstrobin(E/ZMixture)

Fenaminstrobin(E/ZMixture)

Cat. No.: B1258392
M. Wt: 434.3 g/mol
InChI Key: RBWGTZRSEOIHFD-UHZXMWPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Modern Fungicide Development

The development of modern fungicides is driven by the need for effective disease management, alongside addressing challenges like fungicide resistance and environmental impact. The 21st century has seen a trend towards the development of synthetic organic compounds with lower risk profiles and novel modes of action. nih.govresearchgate.net Fenaminstrobin's development aligns with this trend, representing an advancement in creating more sophisticated fungicidal compounds.

The landscape of fungicide development, particularly for mitochondrial electron transport chain inhibitors, has been competitive. Since 2010, twelve new compounds targeting this pathway have been launched or are in development, with ten of these being quinone outside inhibitors (QoIs). nih.govjst.go.jp

Classification and Chemical Grouping of Fenaminstrobin (B607434) (e.g., Strobilurin, Quinone Outside Inhibitor)

Fenaminstrobin is classified as a strobilurin fungicide. google.com Strobilurins are a major class of fungicides that act by inhibiting mitochondrial respiration. ugd.edu.mk Specifically, Fenaminstrobin is a Quinone Outside Inhibitor (QoI). herts.ac.uk This classification is based on its mechanism of action, which involves blocking the electron transport chain at the quinol outer binding site (the Qo site) of the cytochrome bc1 complex in fungi. ugd.edu.mkwikipedia.org

From a chemical structure perspective, Fenaminstrobin is identified as a monocarboxylic acid amide, an oxime O-ether, an olefinic compound, and a dichlorobenzene. nih.gov It also falls under the category of methoxyiminoacetamide (B2934999) strobilurin and amide fungicides. herts.ac.uknih.gov The Fungicide Resistance Action Committee (FRAC) assigns QoI fungicides, including Fenaminstrobin, to Group 11. herts.ac.ukfrac.info

Table 1: Chemical Identification of Fenaminstrobin

Identifier Value
IUPAC Name (2E)-2-{2-[({(E)-[(3E)-4-(2,6-dichlorophenyl)but-3-en-2-ylidene]amino}oxy)methyl]phenyl}-2-(methoxyimino)-N-methylacetamide
CAS Registry Number 366815-39-6
Molecular Formula C21H21Cl2N3O3
Molecular Weight 434.32

| Synonyms | Xiwojunan, Fenaminstrobine, SYP 1620, Diclofenoxystrobin |

Data sourced from multiple references. herts.ac.uknih.govbcpcpesticidecompendium.org

Historical Development and Significance in Crop Protection Science

The development of Fenaminstrobin is part of the broader evolution of strobilurin fungicides, which gained prominence in the late 20th and early 21st centuries. Its creation was the result of extensive research into QoI fungicides and the mechanisms of respiratory inhibition in fungal pathogens. This period of pesticide evolution was marked by a focus on lower-risk synthetic organic compounds. nih.gov

The discovery process was also influenced by a wave of innovation in the agricultural chemical industry, particularly in Asian markets. Fenaminstrobin, also known by its development code SYP-1620, was researched and developed by the Shenyang Research Institute of Chemical Industry (SRICI). nih.govjst.go.jpresearchgate.net It was officially registered in China in 2009. nih.gov The development of Fenaminstrobin and other similar compounds benefited from a deeper understanding of the fungal mitochondrial cytochrome-bc1 complex. nih.gov

Role as a Broad-Spectrum Fungicide in Agricultural Systems

Fenaminstrobin is recognized for its broad-spectrum activity against a wide range of fungal pathogens. nih.govresearchgate.net It is effective against diseases in various crops, including cereals, fruits, and vegetables. google.com Some of the key diseases it targets include powdery mildew, rusts, and leaf blight. google.com

Research has demonstrated its efficacy against pathogens such as Botrytis cinerea, the causal agent of gray mold. researchgate.net Studies have shown that Fenaminstrobin strongly inhibits spore germination, mycelial growth, and respiration in target fungi. researchgate.net For instance, in vitro studies on Botrytis cinerea showed a mean EC50 value of 0.0130 µg/mL for mycelial growth inhibition. researchgate.net

Due to its broad-spectrum nature, Fenaminstrobin is a valuable tool in integrated pest management programs. It is often used in combination with other fungicides, such as tetraconazole (B1682234) and difenoconazole (B1670550), to enhance its efficacy and manage resistance. google.comagropages.com

Table 2: Research Findings on Fenaminstrobin Efficacy

Pathogen Crop Finding
Botrytis cinerea Strawberry, Cucumber Protective effect was found to be better than curative effect on leaves. researchgate.net
Powdery Mildew Grapevines Application during critical growth stages resulted in over 90% control efficacy.
Rice Sheath Blight Rice Combination with tetraconazole showed enhanced control. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H21Cl2N3O3

Molecular Weight

434.3 g/mol

IUPAC Name

(2Z)-2-[2-[[(E)-[(E)-4-(2,6-dichlorophenyl)but-3-en-2-ylidene]amino]oxymethyl]phenyl]-2-methoxyimino-N-methylacetamide

InChI

InChI=1S/C21H21Cl2N3O3/c1-14(11-12-17-18(22)9-6-10-19(17)23)25-29-13-15-7-4-5-8-16(15)20(26-28-3)21(27)24-2/h4-12H,13H2,1-3H3,(H,24,27)/b12-11+,25-14+,26-20-

InChI Key

RBWGTZRSEOIHFD-UHZXMWPXSA-N

Isomeric SMILES

C/C(=N\OCC1=CC=CC=C1/C(=N/OC)/C(=O)NC)/C=C/C2=C(C=CC=C2Cl)Cl

Canonical SMILES

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)NC)C=CC2=C(C=CC=C2Cl)Cl

Synonyms

2-propenylidene)amino)oxy)methyl)-alpha-(methoxyimino)-N-methyl-, (alpha-E)-
diclofenoxystrobin
fenaminstrobin
SYP-1620

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies

Synthetic Pathways and Methodological Advancements

The synthesis of Fenaminstrobin (B607434) is a testament to modern synthetic chemistry, designed to construct its intricate architecture efficiently. nih.gov The primary route involves the strategic connection of several key fragments to build the final molecule.

The core synthetic strategy for Fenaminstrobin involves the formal condensation between a complex carboxylic acid and an amine. nih.govchemicalbook.com Specifically, the carboxy group of (2E)-2-{2-[(E)-[(3E)-4-(2,6-dichlorophenyl)but-3-en-2-ylidene]amino}oxy)methyl]phenyl}(methoxyimino)acetic acid is reacted with the amino group of methylamine. nih.gov This reaction requires careful management of parameters to ensure high efficiency.

The reaction conditions are critical for maximizing yield and purity. Solvents such as ethyl acetate (B1210297) are commonly employed for this condensation step. Furthermore, precise control of the reaction temperature and pH is essential to drive the reaction to completion while minimizing the formation of by-products.

TABLE 1: Precursor Chemicals and Reaction Conditions

Precursor 1 Precursor 2 Key Conditions

Two fundamental reactions in the synthesis of Fenaminstrobin and its precursors are oxime formation and amide formation.

Oxime Formation: The oxime and oxime-ether moieties are defining features of Fenaminstrobin's structure. nih.govrsc.org The synthesis of oximes is typically a straightforward process involving the reaction of an aldehyde or a ketone with hydroxylamine (B1172632) or its derivatives. rsc.orgtsijournals.com For instance, a general method for creating an oxime ether involves reacting a ketone with an O-alkylhydroxylamine in a solvent like methanol. tsijournals.com This step is crucial for establishing the (E/Z) isomeric nature of the final product, and different synthetic pathways can be designed to selectively produce either the E or Z isomer with high yields. tsijournals.com

Amide Formation: The final key step in the synthesis is the formation of the N-methylacetamide functional group. This is achieved through the condensation reaction between the advanced carboxylic acid intermediate and methylamine, forming the amide bond that completes the Fenaminstrobin molecule. nih.govchemicalbook.com

TABLE 2: Key Synthetic Steps

Reaction Type Reactants Product Feature
Oxime Formation Ketone/Aldehyde + Hydroxylamine derivative Forms the characteristic oxime ether linkage. rsc.orgtsijournals.com

Optimizing the synthetic route is critical for developing an efficient and cost-effective manufacturing process. gd3services.com For a complex molecule like Fenaminstrobin, this involves several strategies.

Key parameters that require optimization include:

Temperature and pH: Precise control over these factors during the condensation step is vital to ensure high yields and purity.

Reagents and Solvents: The choice of appropriate solvents and reagents influences reaction efficiency and the formation of side products. gd3services.com

TABLE 3: Optimization Strategies in Synthesis

Parameter Goal Method
Reaction Conditions Maximize Yield & Purity Precise control of temperature and pH.
Purification Isolate Product High-speed homogenate extraction, solid-phase extraction, distillation. orgsyn.org

| Process Efficiency | Cost-Effectiveness | Minimizing the number of synthetic steps, avoiding hazardous reagents. gd3services.com |

Transitioning the synthesis of Fenaminstrobin to an industrial scale introduces further challenges related to cost, safety, and consistency. google.com Industrial production typically utilizes large-scale, automated reactors that allow for consistent and maintained reaction conditions. The process also incorporates robust purification methods such as high-speed homogenate extraction and solid-phase extraction clean-up to isolate and purify the compound efficiently on a large scale.

Economic efficiency is paramount, necessitating the use of inexpensive raw materials and developing a process that is practical for large-scale manufacturing. google.com The handling of potentially sensitive intermediates may require specialized equipment, such as closed-system reactors, to ensure safety and prevent product degradation. google.com

Chemical Transformations and Reaction Mechanisms

Fenaminstrobin can undergo various chemical transformations, particularly through oxidation, which can alter its functional groups and lead to the formation of different derivatives.

Exposure of Fenaminstrobin to environmental or laboratory conditions can initiate oxidation reactions. These reactions can modify the molecule's structure and properties. Common oxidizing agents like hydrogen peroxide and potassium permanganate (B83412) can be used to induce such changes, potentially yielding hydroxylated derivatives.

Studies on the transformation of Fenaminstrobin in water and soil have shown that while it is stable in the dark, it undergoes significant degradation when exposed to sunlight. nih.gov This photodegradation is a key transformation pathway. nih.govresearchgate.net

The identified transformation pathways include:

Photoisomerization: The formation of photo-isomers is a primary degradation route under sunlight. nih.gov

Hydrolysis: Cleavage of the chlorobenzene (B131634) and oxime-ether functional groups can occur. nih.gov

Redox Reactions: General oxidation and reduction processes contribute to its transformation. nih.gov

Hydroxylation: The addition of hydroxyl groups is a potential oxidative alteration. researchgate.net

High-resolution mass spectrometry has been used to identify multiple transformation products (TPs) resulting from these processes. nih.gov Theoretical calculations using density functional theory (DFT) help in proposing plausible transformation pathways based on the molecule's functional groups. nih.gov

TABLE 4: Transformation Reactions of Fenaminstrobin

Reaction Type Description Resulting Alteration
Photoisomerization Isomerization induced by sunlight. Formation of photo-isomers. nih.gov
Hydrolysis Cleavage of ether or aromatic halide bonds. Cleavage of oxime ether and chlorobenzene groups. nih.govresearchgate.net
Oxidation/Hydroxylation Reaction with oxidizing agents (e.g., H₂O₂, KMnO₄) or radicals. Formation of hydroxylated derivatives. researchgate.net

| Redox Reactions | General oxidation-reduction processes. | Formation of various transformation products. nih.gov |

Reduction Reactions and Double Bond Modifications

The Fenaminstrobin molecule contains several unsaturated bonds, including carbon-carbon (C=C) and carbon-nitrogen (C=N) double bonds, which are susceptible to reduction reactions. nih.gov Such reactions can alter the geometry and electronic properties of the molecule.

Catalytic hydrogenation is a primary method for the reduction of aldehydes, ketones, and unsaturated bonds. libretexts.org This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. tu-chemnitz.de For molecules like Fenaminstrobin, this reaction can lead to the saturation of double bonds within its side chains. The reduction of aldehydes and ketones typically yields primary and secondary alcohols, respectively. libretexts.org The imine and oxime groups within Fenaminstrobin can also be targeted by reducing agents. Common reagents used for these types of reductions include sodium borohydride (B1222165) and lithium aluminum hydride. The chemoselectivity of the reduction can be controlled through the careful selection of catalysts and reaction conditions. tu-chemnitz.de

Table 1: Potential Reduction Sites and Products in Fenaminstrobin

Functional GroupLocation in Fenaminstrobin StructurePotential Reducing AgentPotential Reaction Product
Olefinic C=C bondBut-3-en-2-ylidene side chainH₂/Pd, Pt, or NiSaturation to a C-C single bond
Imine C=N bondBut-3-en-2-ylideneamino side chainSodium Borohydride, H₂/CatalystReduction to a secondary amine
Oxime C=N bondMethoxyiminoacetamide (B2934999) groupLithium Aluminum Hydride, H₂/CatalystReduction to an alkoxyamine

Substitution Reactions and Derivative Formation

The formation of Fenaminstrobin derivatives is a key strategy for discovering new compounds with potentially enhanced fungicidal properties. acs.orgresearchgate.net These derivatization strategies often involve substitution reactions on the core structure.

Substitution reactions can introduce new functional groups onto the molecule, leading to the formation of various analogues. Nucleophiles such as amines and thiols can be used to create new derivatives. A common approach in the development of strobilurin fungicides is to link the essential β-methoxyacrylate pharmacophore with diverse side chains. acs.org This modular approach allows for the synthesis of a large library of related compounds. For analytical purposes, derivatization techniques such as silylation, acylation, and alkylation are employed to modify analytes for methods like gas chromatography (GC), enhancing volatility or detection. lawdata.com.twresearchgate.net These same reactions can be applied synthetically to create stable derivatives with altered physical or chemical properties. For instance, the amide group in Fenaminstrobin could potentially undergo N-alkylation.

Table 2: Examples of Derivative Formation Strategies for Strobilurin-Type Compounds

Reaction TypeReagent/MethodTarget SitePurpose
EtherificationWilliamson Ether SynthesisPhenolic precursorsLinking diverse side chains to the core structure. acs.org
Amide CouplingCarboxylic acid activationAmide group modificationFormation of analogues with different N-substituents.
Nucleophilic SubstitutionThiolates, AminesHalogenated precursorsIntroduction of sulfur or nitrogen-containing heterocycles. researchgate.net
AcylationAcyl Halides, AnhydridesAmine or alcohol groupsModifying polarity and creating esters or amides. lawdata.com.tw

Stereochemical Considerations in (E/Z Mixture) Synthesis

The chemical name of Fenaminstrobin, (2E)-2-{2-[({(E)-[(3E)-4-(2,6-dichlorophenyl)but-3-en-2-ylidene]amino}oxy)methyl]phenyl}-2-(methoxyimino)-N-methylacetamide, highlights the presence of multiple stereocenters, specifically around the double bonds, leading to E/Z isomerism. nih.gov The molecule is produced and used as a mixture of these isomers. sigmaaldrich.comscbt.com The control of stereochemistry during synthesis is a significant challenge and a critical area of research, as different isomers can exhibit different biological activities. google.com

The ratio of E/Z isomers formed during synthesis can be influenced by several factors, including the choice of solvent, reaction temperature, and the presence of catalysts. organic-chemistry.orgnih.gov For example, in the synthesis of some alkenes, performing the reaction in a non-polar solvent like toluene (B28343) at high temperatures can favor the E-isomer, while using a polar solvent like dichloromethane (B109758) at room temperature may yield the Z-isomer. organic-chemistry.org Similarly, the polarity of the solvent has been shown to affect the stereochemical outcome of thiol-yne additions, with high dielectric solvents promoting Z-isomers. nih.gov

In the synthesis of oximes and related structures, it is possible to isomerize a mixture of E/Z isomers to favor the more stable or active isomer. google.com Treatment of an E/Z mixture of aryl alkyl oximes with a protic or Lewis acid under anhydrous conditions has been shown to selectively precipitate the E-isomer as an immonium salt, which can then be neutralized to yield the pure E-isomer. google.com The stereoselective synthesis of strobilurin analogues is an active area of research, often targeting the E-isomer of the methoxyiminoacetate group, which is crucial for fungicidal activity. nih.gov

Table 3: Factors Influencing E/Z Isomer Ratios in Synthesis

FactorInfluence on StereochemistryExample/Principle
Solvent Polarity Can stabilize transition states leading to one isomer over the other. nih.govHigh dielectric solvents may favor the formation of Z-isomers, while less-polar solvents can favor E-isomers. nih.gov
Temperature Can provide the activation energy needed to overcome the barrier to form the thermodynamically more stable isomer. organic-chemistry.orgHigher temperatures (e.g., reflux) often favor the more stable E-isomer. organic-chemistry.org
Catalyst Can direct the reaction pathway through a specific stereochemical course. organic-chemistry.orgThe use of specific base catalysts or the presence of molecular sieves can be crucial for controlling selectivity. organic-chemistry.org
Reagent Order The sequence of adding reagents can determine which intermediates are formed, affecting the final stereochemistry. mdpi.comPre-formation of an intermediate can lead to a different stereochemical outcome compared to a one-pot reaction. mdpi.com

Mechanisms of Fungicidal Action and Biochemical Pathways

Target Site Inhibition: Mitochondrial Cytochrome bc₁ Complex (Complex III)

The primary target of Fenaminstrobin (B607434) is the mitochondrial cytochrome bc₁ complex, also known as Complex III, which is an essential component of the electron transport chain in fungi. nih.govmdpi.com This enzyme complex plays a crucial role in the process of oxidative phosphorylation by catalyzing the transfer of electrons from ubiquinol (B23937) to cytochrome c. mdpi.comwikipedia.org Fenaminstrobin's inhibitory action is directed at a specific binding site within this complex, leading to a cascade of disruptive effects on fungal cellular respiration. apsnet.org

Fenaminstrobin specifically binds to the Quinone outside (Qo) site of cytochrome b, a key catalytic subunit of the cytochrome bc₁ complex. frac.infoapsnet.orgresearchgate.net This binding action blocks the oxidation of ubiquinol at the Qo site. mdpi.com The effectiveness of Fenaminstrobin is linked to its high binding affinity for this site. mdpi.com

Research has demonstrated that Fenaminstrobin's unique molecular structure, which includes a chlorinated aromatic ring and a methoxyimino side chain, enhances its stability and binding capabilities. In comparative studies against wild-type (WT) cytochrome b of the fungal pathogen Plasmopara viticola, Fenaminstrobin was among the fungicides with the highest binding affinity. mdpi.com Notably, even in fungal strains that have developed resistance to some QoI fungicides through the G143A mutation in the cytochrome b gene, Fenaminstrobin often maintains its efficacy due to flexible interactions within the binding pocket. mdpi.com

Table 1: Comparative Binding Affinity of Select QoI Fungicides to Cytochrome b

Fungicide Binding Affinity to Wild-Type (WT) Cytochrome b Efficacy Against G143A Mutant
Fenaminstrobin High mdpi.com High mdpi.com
Dimoxystrobin High mdpi.com High
Mandestrobin High mdpi.com Reduced researchgate.net
Famoxadone High mdpi.com Reduced researchgate.net
Pyribencarb Lower mdpi.com Reduced

| Picoxystrobin | Not specified | Reduced |

This table is generated based on findings from multiple sources and provides a comparative overview. "High" indicates strong binding affinity as reported in the cited research.

By binding to the Qo site, Fenaminstrobin effectively obstructs the transfer of electrons from cytochrome b to cytochrome c1. apsnet.orgmdpi.com This blockage creates a critical bottleneck in the mitochondrial electron transport chain (ETC), a series of protein complexes responsible for transferring electrons to generate the energy required for ATP synthesis. mdpi.comwikipedia.org The disruption of this electron flow is the core mechanism of Fenaminstrobin's fungicidal action, as it halts the entire respiratory process. nih.gov The consequence is a complete shutdown of the cell's primary energy-generating pathway. nih.gov

The electron transport chain is directly coupled with oxidative phosphorylation, the process that produces the vast majority of cellular adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. wikipedia.orgnih.gov The flow of electrons through the ETC creates a proton gradient across the inner mitochondrial membrane, which drives ATP synthase to produce ATP. mdpi.comnih.gov By inhibiting the electron flow, Fenaminstrobin prevents the formation of this proton motive force. mdpi.com Consequently, the synthesis of ATP is halted, leading to a severe energy deficit within the fungal cell and ultimately causing cell death. mdpi.comapsnet.org

Comparative Analysis of Mode of Action with Other QoI Fungicides

Fenaminstrobin belongs to the strobilurin class of fungicides (FRAC Group 11), all of which are classified as Quinone outside Inhibitors (QoIs). frac.infoherts.ac.uk While they share the same primary target—the Qo site of the cytochrome bc₁ complex—there are notable differences in their chemical structures and efficacy, particularly against resistant fungal strains. ugd.edu.mk

The extensive use of QoI fungicides has led to the emergence of resistance in many fungal pathogens, most commonly through a single point mutation known as G143A in the cytochrome b gene. frac.infomdpi.com This mutation can significantly reduce the binding affinity of many QoI fungicides. mdpi.com However, Fenaminstrobin has demonstrated a distinct advantage in this regard. Its molecular structure allows for more flexible binding within the Qo site, enabling it to remain effective against many G143A-mutated isolates. In contrast, other QoIs like Picoxystrobin and Pyribencarb often lose their activity against these resistant mutants. This characteristic makes Fenaminstrobin a valuable tool in resistance management strategies.

Cellular and Subcellular Effects on Fungal Pathogens

The inhibition of mitochondrial respiration by Fenaminstrobin has profound effects on various cellular and subcellular processes essential for fungal growth and proliferation. researchgate.net The depletion of ATP impacts all energy-dependent cellular activities, leading to a cascade of events that culminate in the inhibition of fungal development.

One of the most significant effects of Fenaminstrobin is the potent inhibition of fungal spore germination. researchgate.net Spore germination is an energy-intensive process that requires a substantial supply of ATP to initiate the formation of a germ tube, which is the first step in host plant penetration. bayer.us By cutting off the energy supply at its source, Fenaminstrobin effectively prevents spores from germinating, thus halting the infection process before it can begin. frac.infoapsnet.org Research has consistently shown that Fenaminstrobin strongly inhibits spore germination in a variety of target fungi, confirming its effectiveness as a preventative fungicide. researchgate.net

Suppression of Mycelial Growth

Fenaminstrobin demonstrates a potent inhibitory effect on the mycelial growth of various pathogenic fungi. This suppression is a direct consequence of its mechanism of action, which targets the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. By binding to the Quinone outside (Qo) site of this complex, Fenaminstrobin effectively blocks the transfer of electrons, thereby halting the production of adenosine triphosphate (ATP), the primary energy currency of the cell. This energy deficit directly impacts the fungus's ability to sustain the complex and energy-intensive process of mycelial development and proliferation.

The efficacy of Fenaminstrobin in inhibiting mycelial growth has been quantified for several fungal species. For instance, in a study involving 108 isolates of Botrytis cinerea, the causal agent of gray mold, the mean effective concentration required to inhibit 50% of mycelial growth (EC50) was determined to be 0.0130 ± 0.0109 µg/mL. nih.gov This low EC50 value highlights the high intrinsic activity of Fenaminstrobin against this significant plant pathogen. Research has also been conducted on the efficacy of Fenaminstrobin against Rhizoctonia solani, the pathogen responsible for sheath blight in rice, utilizing mycelial growth rate methods to determine its inhibitory effects. google.com

The inhibitory action of Fenaminstrobin on mycelial growth is a key component of its fungicidal properties, preventing the spread of the fungus within the host plant tissue.

**Table 1: Efficacy of Fenaminstrobin (E/Z Mixture) on Mycelial Growth of *Botrytis cinerea***

Fungal Species Number of Isolates Mean EC50 (µg/mL) Standard Deviation
Botrytis cinerea 108 0.0130 ± 0.0109

Data sourced from a study on the baseline sensitivity of Botrytis cinerea to Fenaminstrobin (also referred to as SYP-1620). nih.gov

Impact on Fungal Respiration Rates

As a Quinone outside inhibitor (QoI), the primary biochemical pathway targeted by Fenaminstrobin is mitochondrial respiration. google.com The inhibition of the cytochrome bc1 complex directly disrupts the electron transport chain, leading to a significant reduction in the rate of fungal respiration. researchgate.net This interference with cellular respiration is the foundational mechanism of its fungicidal activity.

Research has confirmed that Fenaminstrobin exhibits a strong inhibitory effect on the respiration of target fungi. nih.govresearchgate.net By blocking electron flow, the compound prevents the reduction of cytochrome c and the subsequent steps of oxidative phosphorylation, which are essential for generating ATP. The disruption of this vital energy-producing pathway leads to a rapid decline in cellular energy levels, ultimately resulting in the cessation of fungal growth and development.

Table 2: Qualitative Impact of Fenaminstrobin on Fungal Respiration

Fungicide Class Target Site Biochemical Pathway Impact on Respiration
Quinone outside Inhibitor (QoI) Cytochrome bc1 complex (Complex III) Mitochondrial Electron Transport Chain Strong Inhibition

This table is based on the established mechanism of action for Fenaminstrobin and other QoI fungicides. google.comresearchgate.net

Fungicidal Efficacy and Pathogen Control in Agricultural Systems

Efficacy against Key Fungal Pathogens

Research has highlighted the effectiveness of Fenaminstrobin (B607434) against several economically important fungal pathogens.

Downy mildew, caused by Plasmopara viticola, poses a significant threat to grape production worldwide. nih.govmdpi.com In silico studies, which use computer simulations to predict interactions, have shown that Fenaminstrobin binds with high affinity to the wild-type (WT) cytochrome b protein of P. viticola. mdpi.comsemanticscholar.org This binding is crucial for inhibiting the fungus's respiratory chain. Furthermore, research indicates that Fenaminstrobin also effectively binds to the G143A-mutated version of cytochrome b, a common mutation that confers resistance to many QoI fungicides. mdpi.com This suggests that Fenaminstrobin may be a valuable tool in managing resistant populations of grapevine downy mildew.

Early blight, caused by the fungus Alternaria solani, is a destructive disease of tomatoes. Studies have demonstrated the efficacy of Fenaminstrobin in controlling this pathogen. In laboratory tests using the spore germination method, Fenaminstrobin exhibited a strong inhibitory effect on A. solani. cnveg.org Research has also explored the synergistic effects of combining Fenaminstrobin with other fungicides, such as Propineb (B166679), to enhance control of tomato early blight. cnveg.org

Gray mold, caused by Botrytis cinerea, affects a wide range of crops, including grapes. nih.govsemanticscholar.org In silico analyses have indicated that Fenaminstrobin has a high affinity for the wild-type cytochrome b of B. cinerea. semanticscholar.org This strong binding potential underscores its role in managing this pervasive fungal disease.

Fenaminstrobin is also effective against powdery mildew and rust diseases that affect various crops, including cereals. googleapis.com For instance, it has shown efficacy in controlling powdery mildew on grapevines, with studies demonstrating a significant reduction in disease incidence. Its broad-spectrum nature makes it a versatile option for integrated pest management strategies targeting these types of fungal infections.

In Vitro and In Vivo Efficacy Assessments

The fungicidal properties of Fenaminstrobin have been quantified through both laboratory (in vitro) and whole-plant (in vivo) studies.

In vitro assays are crucial for determining the intrinsic activity of a fungicide against a specific pathogen. These tests often measure the EC₅₀ value, which is the effective concentration required to inhibit 50% of fungal growth or spore germination.

A study on the control of tomato early blight determined the EC₅₀ of Fenaminstrobin against Alternaria solani to be 1.5140 mg·L⁻¹ based on the spore germination method. cnveg.org This value provides a quantitative measure of its potency against this particular pathogen under controlled laboratory conditions.

Table 1: In Vitro Efficacy of Fenaminstrobin against Alternaria solani

Pathogen Test Method EC₅₀ (mg·L⁻¹)
Alternaria solani Spore Germination 1.5140

Data sourced from a study on the synergic toxicity of a mixture containing Fenaminstrobin and Propineb. cnveg.org

Protective and Curative Activities in Plant Models

Fenaminstrobin demonstrates both protective and curative effects against a variety of plant diseases. google.com As a QoI fungicide, its primary strength lies in its protective , or preventative, activity. frac.infobayer.us This is achieved by inhibiting the germination of fungal spores and the early growth of mycelia on the plant surface, effectively creating a barrier against infection. bayer.usiastate.edu Research indicates that QoI fungicides are most effective when applied before a pathogen arrives or in the very early stages of disease development. frac.infoiastate.edu

The compound also possesses curative properties, which are attributed to its locally systemic nature. google.comiastate.edunih.gov This means it can be absorbed into the plant tissue to some extent, allowing it to act on the pathogen after infection has occurred but before symptoms become visible. iastate.edubayer.com This early-infection activity can halt the colonization process of the fungus within the plant tissues, typically within 24 to 72 hours after the initial infection. iastate.edubayer.com However, it is important to note that this curative action will not repair tissue already damaged by disease. bayer.us Studies have confirmed that Fenaminstrobin provides good preventive and therapeutic effects against numerous plant diseases on crops such as cereals, fruit trees, and vegetables. google.com

Field Performance Evaluation in Diverse Crop Ecosystems

Field trials have demonstrated the effectiveness of Fenaminstrobin in various agricultural settings. It is recognized for its efficacy against a wide range of fungal pathogens responsible for diseases like leaf blight, powdery mildew, and rusts in cereals, fruits, and vegetables.

A specific field study conducted in a peanut ecosystem provided detailed data on the dissipation of Fenaminstrobin. The results from this trial offer insight into the compound's behavior under real-world agricultural conditions.

Field Performance of Fenaminstrobin in a Peanut Ecosystem

Data from a field trial showing the half-life and terminal residue levels of Fenaminstrobin in different components of the peanut crop and soil. researchgate.net

MatrixHalf-Life (days)Terminal Residue (mg/kg)
Peanut Plant1.3 - 10Not specified
Soil5.5 - 20Not specified
Peanut KernelsNot applicable<0.004

In other crop systems, Fenaminstrobin has also shown significant efficacy. For instance, in grapes, it achieved over 90% control of powdery mildew when applied during critical growth stages. Similarly, it demonstrated an 85% efficacy rate against leaf blight in tomatoes. These findings underscore its value as a reliable disease management tool across diverse cropping systems.

Synergistic Interactions in Fungicide Combinations

Enhancement of Efficacy with Other Fungicide Classes (e.g., Triazoles, Propineb)

Research has consistently shown that combining Fenaminstrobin with fungicides from other chemical classes, particularly triazoles, leads to enhanced and often synergistic effects. google.comiacademic.info Triazoles, such as difenoconazole (B1670550) and tetraconazole (B1682234), have a different mode of action from QoI fungicides, which helps in providing broader-spectrum control and reducing the required dosage of each component. google.commdpi.com

A study on the co-toxicity of Fenaminstrobin and the triazole fungicide difenoconazole against Mycosphaerella melonis, the causal agent of gummy stem blight in watermelon, quantified this synergistic relationship. iacademic.info The results indicated that specific mixture ratios significantly enhanced the fungicidal activity compared to the individual components.

Co-toxicity of Fenaminstrobin and Difenoconazole Mixtures Against Mycosphaerella melonis

The table displays the EC50 values (the concentration that inhibits 50% of growth) and the co-toxicity coefficient for different ratios of Fenaminstrobin to Difenoconazole, indicating synergistic or additive effects. iacademic.info A co-toxicity coefficient greater than 120 is generally considered synergistic.

Ratio (Fenaminstrobin:Difenoconazole)EC50 (mg/L)Co-toxicity CoefficientEffect
1:0 (Fenaminstrobin alone)17.6--
0:1 (Difenoconazole alone)0.22--
5:10.68182.70Synergism
3:10.63134.63Synergism
1:10.35124.16Synergism
1:30.28104.33Additive
1:50.26101.29Additive

Similarly, combinations with tetraconazole have been shown to improve control of rice sheath blight. A patented formulation combines Fenaminstrobin and tetraconazole for the control of various diseases in grains, pome fruits, and grapes. google.com Furthermore, a commercial seed treatment product named Tengshou was developed by mixing Fenaminstrobin with difenoconazole and the insecticide thiamethoxam, providing control against wheat aphids and sheath blight. chinacrops.orgagropages.com Combinations with propineb have also demonstrated synergistic toxicity against Alternaria solani.

Strategies for Broadening Spectrum of Activity and Resistance Management

The use of Fenaminstrobin in mixtures is a cornerstone of effective resistance management and broadening the spectrum of controlled pathogens. frac.infoepo.orgcroplife.co.za The Fungicide Resistance Action Committee (FRAC) strongly recommends applying QoI fungicides like Fenaminstrobin in mixtures with fungicides from a different cross-resistance group. frac.info This strategy is critical because the high risk of resistance development associated with single-site inhibitors like QoIs can be mitigated by introducing a partner with a different mode of action. frac.infofrac.info

Key strategies include:

Using Mixtures and Alternating Fungicides: The most common approach is to use Fenaminstrobin in pre-formulated mixtures or tank-mixes with fungicides from other groups (e.g., triazoles, dithiocarbamates). google.comgoogle.com It is also recommended to alternate applications of QoI fungicides with products from different chemical groups. croplife.co.za This prevents repeated selection pressure on the pathogen population from a single mode of action. croplife.co.zafrac.info

Broadening the Control Spectrum: Combining Fenaminstrobin with other fungicides, such as tetraconazole, not only helps manage resistance but also expands the range of diseases controlled, including powdery mildew, rust, and various blights. google.com

Managing Resistant Pathogen Strains: An important advantage of Fenaminstrobin is its demonstrated efficacy against certain pathogen strains that have developed resistance to other QoI fungicides. For example, in silico and in vitro studies have shown that Fenaminstrobin maintains a high binding affinity and effectiveness against the G143A mutation in the cytochrome b gene of pathogens like Plasmopara viticola, a mutation that often confers resistance to other QoIs. mdpi.com This makes it a valuable tool in spray programs where such resistance is a concern.

By implementing these strategies, the useful lifespan of Fenaminstrobin can be prolonged, ensuring its continued effectiveness in integrated pest management programs. frac.infofrac.info

Molecular Basis of Fungicide Resistance and Resistance Management Strategies

Genetic Basis of Resistance in Fungal Populations

Resistance to QoI fungicides is primarily linked to specific mutations in the mitochondrial cytochrome b (cytb) gene, the target site of these fungicides. apsnet.orgnih.gov

Three main amino acid substitutions in the cytochrome b protein have been identified as conferring resistance to QoI fungicides:

G143A: A change from glycine (B1666218) to alanine (B10760859) at position 143. This mutation is the most common and confers a high level of resistance, often leading to a complete loss of fungicide efficacy in the field. frac.infocotton.org The G143A mutation has been identified in numerous plant pathogens. frac.infonih.govapsnet.org

F129L: A substitution of phenylalanine with leucine (B10760876) at position 129. This mutation generally results in a moderate or partial level of resistance. frac.infonih.gov Fungicides applied at recommended rates can often still provide effective control against pathogens with the F129L mutation. frac.info

G137R: A change from glycine to arginine at position 137. This mutation is less common and has been detected at very low frequencies in specific pathogens like Pyrenophora tritici-repentis. frac.infonih.gov It typically confers a level of resistance similar to the F129L mutation. nih.gov

These mutations arise from single nucleotide polymorphisms (SNPs) in the cytb gene. frac.info The level of resistance conferred by these mutations can be quantified by the resistance factor (RF), which is the ratio of the effective dose required to inhibit 50% of the resistant strain versus the sensitive wild-type strain.

MutationAmino Acid ChangeResistance LevelTypical Resistance Factor (RF)
G143AGlycine to AlanineHigh (Complete)>100
F129LPhenylalanine to LeucineModerate (Partial)5 - 50
G137RGlycine to ArginineModerate (Partial)Similar to F129L

Table created based on data from the Fungicide Resistance Action Committee (FRAC). frac.info

While the G143A mutation significantly reduces the binding of many QoI fungicides, some compounds may retain efficacy due to their unique molecular structure and flexible interaction with the cytochrome b binding pocket. However, strong positive cross-resistance is generally observed among QoI fungicides, including fenaminstrobin (B607434), in strains carrying the G143A mutation. researchgate.net This means that pathogens resistant to one QoI fungicide are often resistant to others in the same group. Some newer QoI fungicides have been developed to be effective against G143A-mutated strains. mdpi.comresearchgate.net

The molecular characterization of QoI-resistant phenotypes involves identifying the specific mutations in the cytb gene. Techniques like Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) are commonly used to diagnose QoI resistance. apsnet.org This method allows for the detection of specific mutations by observing how restriction enzymes cut the amplified gene fragment. apsnet.org The presence of heteroplasmy, the coexistence of both wild-type and mutated mitochondrial DNA within a single fungal cell, can complicate the characterization of resistance. nih.govresearchgate.net Advanced techniques, such as fluorescence bio-imaging, can detect mutant alleles at very low levels, providing a more sensitive diagnosis of resistance within a fungal population. nih.govapsnet.org

Cross-Resistance Patterns within QoI Fungicides

A significant concern in fungicide resistance management is cross-resistance, where resistance to one fungicide confers resistance to other fungicides with the same mode of action. Fenaminstrobin belongs to FRAC Group 11, which includes a wide range of QoI fungicides. herts.ac.ukfrac.info There is strong and widespread cross-resistance among all fungicides within this group. wikipedia.orgnzpps.org Therefore, if a fungal population develops resistance to one QoI fungicide, it is highly likely to be resistant to fenaminstrobin and other members of the same group. It is important to note that fenaminstrobin does not exhibit cross-resistance with fungicides from different FRAC groups that have different modes of action, such as tetraconazole (B1682234) (a triazole fungicide). google.com

Mechanisms of Mycotoxin Production Modulation by QoI Fungicides

Mycotoxins are toxic secondary metabolites produced by certain fungi that can contaminate food and feed, posing a risk to human and animal health. Some studies have suggested that the application of QoI fungicides can, under certain conditions, stimulate the production of mycotoxins by fungi, even while inhibiting fungal growth. researchgate.netresearchgate.net

The biosynthesis of mycotoxins, such as the trichothecene (B1219388) deoxynivalenol (B1670258) (DON) produced by Fusarium species, is a complex process involving a cluster of genes. mdpi.com The Tri5 and Tri6 genes are key components of this pathway. Tri5 encodes the enzyme trichodiene (B1200196) synthase, which catalyzes the first step in trichothecene biosynthesis, while Tri6 is a transcription factor that regulates the expression of other Tri genes. semanticscholar.org

Some research indicates that certain strobilurin fungicides can up-regulate the expression of Tri5 and Tri6 genes, potentially leading to an increase in mycotoxin production. researchgate.netresearchgate.net The exact mechanisms are still under investigation, but it is hypothesized that the stress induced by the fungicide on the fungal cells may trigger a response that includes the activation of mycotoxin biosynthesis pathways. researchgate.net

Influence on Acetyl-CoA Production

The molecular basis of action for Fenaminstrobin, a member of the Quinone outside Inhibitor (QoI) class of fungicides (FRAC Group 11), is the inhibition of mitochondrial respiration. frac.info It specifically targets the cytochrome bc1 complex (also known as Complex III) in the fungal mitochondrial respiratory chain. nih.gov By binding to the Qo site of this complex, Fenaminstrobin blocks the transfer of electrons, which disrupts the production of adenosine (B11128) triphosphate (ATP), the essential energy currency of the cell. nih.gov This ultimately leads to the cessation of fungal growth and spore germination. nih.gov

Based on current scientific understanding, the primary mechanism of action for Fenaminstrobin and the development of resistance to it are not directly linked to the production of acetyl-CoA. Acetyl-CoA carboxylase (ACCase), the enzyme responsible for converting acetyl-CoA to malonyl-CoA in the fatty acid biosynthesis pathway, is a known target for certain herbicides and has been identified as a potential target for some other classes of fungicides, such as polyketides. nih.govnih.govacs.org However, it is not the target site for QoI fungicides like Fenaminstrobin. researchgate.netnih.gov

Resistance to Fenaminstrobin and other QoI fungicides predominantly arises from specific mutations in the pathogen's cytochrome b gene (CYTB), which encodes the protein that forms the Qo binding site. nih.govnih.gov The most common and significant of these is a single point mutation that results in the substitution of the amino acid glycine with alanine at position 143 (G143A). frac.infonih.govnih.gov This alteration in the target protein weakens the binding affinity of the fungicide, reducing its efficacy and conferring a high level of resistance. mdpi.comnih.gov While other mutations (e.g., F129L) and resistance mechanisms like the activation of alternative respiration pathways exist, the G143A mutation is the principal cause of field-level resistance to QoI fungicides. frac.infonih.gov

Strategic Approaches for Resistance Management in Agricultural Practices

The high risk of resistance development associated with single-site fungicides like Fenaminstrobin necessitates the implementation of robust resistance management strategies. frac.info The primary goal is not to manage resistant fungal populations after they have become established, but to prevent or delay their initial development. ipmimpact.com

Deployment of Fenaminstrobin in Anti-Resistance Programs

Anti-resistance programs for Fenaminstrobin are guided by recommendations from organizations like the Fungicide Resistance Action Committee (FRAC). These strategies are designed to reduce the selection pressure on fungal populations, thereby preserving the fungicide's effectiveness. Key tactics include alternating with different modes of action, using tank-mixes with multi-site fungicides, and limiting the number of applications within a growing season. frac.infofrac.info

A cornerstone of these programs is the alternation or co-application of Fenaminstrobin with fungicides from different FRAC groups. frac.info Combining it with a multi-site inhibitor (FRAC Groups M1-M12), which acts on multiple metabolic pathways in the fungus, is a particularly effective strategy as the risk of developing resistance to these partners is very low. frac.info This approach ensures that individuals resistant to Fenaminstrobin may still be controlled by the partner fungicide.

Table 1: Key Anti-Resistance Strategies for Fenaminstrobin (QoI, FRAC Group 11)

StrategyDescriptionRationale
Alternation Avoid consecutive applications. Alternate single or block applications of Fenaminstrobin with effective fungicides from different FRAC groups. frac.infoReduces continuous selection pressure from a single mode of action.
Mixtures Tank-mix Fenaminstrobin with an effective dose of a suitable partner fungicide, typically a multi-site inhibitor. frac.infofrac.infoProvides multiple modes of action in a single application, controlling a broader spectrum of the pathogen population, including individuals potentially resistant to one of the components.
Application Limitation Adhere to strict limits on the total number of QoI fungicide applications per crop per season. For many crops, a maximum of 2-3 applications is recommended. frac.infoMinimizes the overall exposure of the pathogen population to the QoI mode of action, slowing the selection for resistant individuals.
Preventative Use Apply Fenaminstrobin preventatively or at the very early stages of disease development when pathogen populations are low. frac.infoApplying to a smaller pathogen population reduces the probability of selecting for rare resistant mutants.
Recommended Rates Always use the manufacturer's recommended application rates. Avoid using reduced rates.Using full rates ensures maximum efficacy and reduces the survival of less-sensitive individuals that could otherwise proliferate.

Monitoring and Surveillance of Resistance Development

Systematic monitoring is crucial for detecting the emergence and spread of fungicide resistance early, allowing for timely adjustments to disease management programs. ipmimpact.commdpi.com Surveillance programs provide essential data on the sensitivity of pathogen populations to Fenaminstrobin, guiding local and regional usage recommendations. frac.info

Monitoring efforts combine two main types of methods:

Biological Assays (Phenotyping): These laboratory-based tests assess the sensitivity of fungal isolates collected from the field. mdpi.comawri.com.au Methods like leaf-disc assays or microtiter tests involve exposing the cultured pathogen to a range of fungicide concentrations to determine the effective concentration required to inhibit growth (EC₅₀). nih.gov An increase in the EC₅₀ value over time indicates a shift towards reduced sensitivity in the pathogen population. awri.com.au

Molecular Assays (Genotyping): Once the genetic basis of resistance is known, molecular techniques can be used for rapid and high-throughput screening. mdpi.com For Fenaminstrobin, these assays are designed to detect the specific point mutations in the cytochrome b gene, such as G143A, that confer resistance. nih.govawri.com.au Techniques like PCR (Polymerase Chain Reaction) and its variants can quickly identify and quantify the frequency of resistant alleles in a pathogen population, even at low levels. nih.govmdpi.com

Table 2: Methods for Monitoring Fenaminstrobin Resistance

Method TypeTechniquePrincipleAdvantages
Biological Leaf-Disc/Spore Germination Assay awri.com.auMeasures fungal growth or spore germination on treated plant tissue or media to determine the EC₅₀ value.Directly measures the phenotypic response to the fungicide; useful for detecting new or unknown resistance mechanisms.
Biological Microtiter Plate Assay frac.infoHigh-throughput method where fungal growth is measured in liquid culture across a gradient of fungicide concentrations.Allows for rapid testing of many isolates simultaneously; generates quantitative sensitivity data.
Molecular PCR-RFLP (Restriction Fragment Length Polymorphism)Uses restriction enzymes to cut DNA at specific sites. A mutation can create or destroy a cut site, producing different DNA fragment patterns for sensitive and resistant strains.Relatively low cost and technically straightforward for known mutations.
Molecular Quantitative PCR (qPCR) / Allele-Specific PCR nih.govUses fluorescent probes or specific primers to detect and quantify the amount of resistant versus sensitive alleles in a sample.Highly sensitive and specific; can quantify the proportion of resistant individuals in a mixed population.
Molecular DNA Sequencing nih.govawri.com.auDirectly determines the nucleotide sequence of the target gene (CYTB) to identify any mutations associated with resistance.Provides definitive confirmation of resistance mutations and can identify novel mutations.

Integrated Pest Management (IPM) Strategies Incorporating Fenaminstrobin

Integrated Pest Management (IPM) is a holistic, ecosystem-based strategy for managing pests and diseases. nih.govepa.gov It combines multiple tactics—including cultural, biological, physical, and chemical controls—to manage pest populations effectively, economically, and with minimal risk to human health and the environment. epa.govusda.gov The goal is not pest eradication but to keep pest levels below an economic threshold. usda.gov

Within an IPM framework, fungicides like Fenaminstrobin are valuable tools, but their use is strategic and judicious rather than programmatic. epa.gov The integration of Fenaminstrobin into an IPM program involves several key principles:

Scouting and Monitoring: Regular field scouting to monitor disease levels and environmental conditions is fundamental. clemson.edu Fungicide applications are made only when monitoring indicates that the disease is approaching a level likely to cause economic damage. epa.gov

Use of Non-Chemical Controls: IPM emphasizes the use of non-chemical methods as a first line of defense. This includes planting disease-resistant crop varieties, crop rotation, managing canopy density to improve air circulation, and field sanitation to reduce pathogen inoculum. epa.gov Chemical controls are used to supplement these practices when necessary.

Incorporating Resistance Management: IPM inherently includes fungicide resistance management. The strategies outlined in section 5.4.1, such as rotation, tank-mixing, and limiting applications, are essential components of an IPM program that includes Fenaminstrobin. ipmimpact.comclemson.edu

Conservation of Beneficial Organisms: IPM strategies aim to minimize harm to non-target and beneficial organisms. clemson.edu By using targeted applications and avoiding unnecessary sprays, the impact on the broader agroecosystem is reduced.

By incorporating Fenaminstrobin into a comprehensive IPM program, its efficacy can be prolonged, the development of resistance can be delayed, and a more sustainable approach to crop protection can be achieved. researchgate.net

Environmental Fate, Transformation, and Ecotoxicological Impact Non Human Biota

Environmental Persistence and Degradation Kinetics

The persistence of Fenaminstrobin (B607434) in the environment is governed by a combination of abiotic and biotic factors that influence its degradation rate. Research indicates that the compound's stability is highly dependent on environmental conditions, particularly the presence of sunlight. nih.gov In dark conditions, Fenaminstrobin exhibits stability in both water and soil. nih.gov

Abiotic Transformation Pathways in Aquatic and Soil Environments

Abiotic processes, which are non-biological in nature, are significant drivers of Fenaminstrobin's transformation in the environment. epa.gov These pathways primarily include reactions initiated by light and water.

Photolytic degradation is a critical pathway for the breakdown of Fenaminstrobin. nih.gov The compound undergoes substantial degradation when exposed to simulated sunlight. nih.gov A primary mechanism in this process is the formation of photo-isomers, which significantly alters the compound's structure. nih.gov The rate of this photo-degradation can be influenced by various factors within the water matrix. nih.gov The transformation of pesticides in the environment is a complex process where photodecomposition is a crucial factor. nih.gov This process can lead to the formation of degradation products that may also be of toxicological concern. nih.govnih.gov

Fenaminstrobin demonstrates stability in aquatic and soil environments when shielded from light, suggesting that hydrolysis in the absence of photolytic activation is not a rapid degradation pathway. nih.gov However, scientific analysis of its transformation pathways indicates that hydrolysis is involved. nih.gov Plausible transformation mechanisms include the hydrolysis of the chlorobenzene (B131634) and oxime-ether components of the molecule. nih.gov

Biotic Transformation and Biodegradation Processes

Biotic transformation, or biodegradation, involves the breakdown of compounds by living organisms, primarily microorganisms. researchgate.net This is a major mechanism for the environmental degradation of most organic chemicals. researchgate.netpjoes.com The transformation of Fenaminstrobin is influenced by both abiotic and biotic processes. nih.gov Proposed transformation pathways, such as hydration, hydrolysis, and redox reactions, can be mediated by microbial enzymes. nih.govresearchgate.net The effectiveness of biodegradation depends on several factors, including the type of microorganism, nutrient availability, pH, and temperature. researchgate.net

Dissipation Rates and Half-Lives in Agricultural Matrices

The rate at which Fenaminstrobin dissipates in agricultural settings has been quantified through field studies. The half-life (T₁/₂) is a measure of the time it takes for 50% of the initial compound to degrade. ekb.eg In peanut field ecosystems, Fenaminstrobin shows different dissipation rates in plants and soil. researchgate.net The half-life in peanut plants ranges from 1.3 to 10 days, while in soil, the half-life is between 5.5 and 20 days. researchgate.net These dissipation rates often follow a bi-phasic pattern, with an initial rapid degradation phase followed by a slower dissipation rate. researchgate.net

Dissipation Half-Lives of Fenaminstrobin in Peanut Field Matrices
Agricultural MatrixHalf-Life (T₁/₂) in DaysSource
Peanut Plant1.3 - 10 researchgate.net
Soil5.5 - 20 researchgate.net

Identification and Characterization of Transformation Products (TPs)

The degradation of Fenaminstrobin results in the formation of various transformation products (TPs). nih.gov The identification of these TPs is crucial for a complete understanding of the environmental fate of the parent compound, as some TPs can be more persistent or toxic than the original molecule. researchgate.net

Application of High-Resolution Mass Spectrometry for TP Elucidation

The identification of transformation products (TPs) is crucial for a comprehensive environmental risk assessment, as these TPs can sometimes be more toxic than the parent compound. researchgate.net Advanced analytical techniques, particularly high-resolution mass spectrometry (HRMS), have become indispensable for this purpose. mdpi.com HRMS methods, such as those using Quadrupole Time-of-Flight (QTOF) mass spectrometers, enable the screening and identification of known (suspect) and unknown (non-target) TPs without always needing reference standards, which are often unavailable. mdpi.comnih.gov

In the study of Fenaminstrobin, HRMS combined with suspect and non-target screening approaches has been effectively utilized to elucidate its degradation products in water and soil. nih.gov One study successfully identified ten distinct TPs of Fenaminstrobin. nih.gov Another investigation using an integrated workflow with HRMS identified 18 TPs, many of which had not been previously described. researchgate.net These sophisticated analytical strategies provide critical information on the molecular mass and structure of TPs, which is essential for proposing transformation pathways. mdpi.com

Proposed Transformation Pathways Based on Molecular Analysis

Based on the identification of transformation products through high-resolution mass spectrometry, researchers have proposed several degradation pathways for Fenaminstrobin. nih.govresearchgate.net The compound is relatively stable in water and soil under dark conditions but undergoes significant degradation when exposed to simulated sunlight. nih.gov This photodegradation is a primary transformation route. nih.gov

The proposed transformation pathways for Fenaminstrobin involve a series of chemical reactions affecting different parts of the molecule. nih.govresearchgate.net These key transformation processes include:

Photoisomerization : Exposure to sunlight can cause the formation of photo-isomers. nih.gov

Hydration : The addition of a water molecule to the compound structure. nih.gov

Hydrolysis : The cleavage of chemical bonds by water, specifically affecting the chlorobenzene and oxime-ether groups. nih.gov

Redox Reactions : Oxidation and reduction processes that alter the chemical structure. nih.gov

Cleavage of Ether Bonds : The breaking of the oxime ether and benzyl (B1604629) ether linkages within the molecule. researchgate.net

These pathways were determined through the analysis of molecular functional groups and supported by computational methods like density functional theory (DFT) calculations. nih.gov

Ecotoxicological Assessments on Non-Target Organisms

The mode of action for strobilurin fungicides like Fenaminstrobin is the inhibition of mitochondrial respiration, a process not specific to fungi, which raises concerns about its effects on a wide range of non-target organisms. researchgate.netresearchgate.net

Impact on Aquatic Organisms (e.g., Fish, Daphnia, Algae)

The toxicity of pesticides to aquatic life is typically evaluated using standardized tests to determine the concentration that is lethal to 50% of a test population (LC₅₀) or that causes a non-lethal effect in 50% of a population (EC₅₀) over a specific time.

Organism GroupEndpointToxicity Level (General Strobilurins)Reference
FishAcute (LC₅₀)High researchgate.netresearchgate.net
DaphniaAcute (EC₅₀)High researchgate.netresearchgate.net
AlgaeAcute (EC₅₀)High researchgate.netresearchgate.net

Table 1: General Aquatic Toxicity of Strobilurin Fungicides.

Studies on other pesticides show that commercial formulations can sometimes be more toxic than the active ingredient alone. nih.gov For instance, some herbicides have been found to be highly toxic to the green algae Pseudokirchneriella subcapitata and moderately toxic to Daphnia magna. nih.gov The high water solubility of some pesticides can also increase their potential for contaminating aquatic environments. researchgate.net

Effects on Terrestrial Microorganisms and Plant Growth

Pesticides that reach the soil can have significant impacts on soil microbiota, which are vital for soil fertility and plant health. mdpi.comiaea.org Fungicides have been reported to have harmful effects on the growth, survival, and activity of soil microbes. mdpi.com The application of certain fungicides can lead to a reduction in mycorrhizal associations, which are symbiotic relationships between fungi and plant roots essential for nutrient uptake. mdpi.com

The effects can be complex; for example, some herbicides have been shown to decrease the population and activity of soil biota, while others can stimulate certain microbial populations. mdpi.com The impact of Fenaminstrobin on specific soil microbial communities and their functions, such as nitrification and enzyme activity, requires further targeted research. iaea.org

While pesticides are designed to protect plants, some can have unintended effects on plant growth and development. jmb.or.kr Conversely, some soil microbes have been found to promote plant growth by producing phytohormones or enhancing nutrient availability, and these beneficial organisms can also be affected by agrochemicals. jmb.or.krnih.gov

Ecological Risk Assessment Methodologies (e.g., ECOSAR)

In the absence of extensive experimental data for every compound and its transformation products, predictive models are used for screening-level ecological risk assessments. researchgate.net One such widely used tool is the Ecological Structure-Activity Relationship (ECOSAR) program, developed by the U.S. Environmental Protection Agency. epa.govchemsafetypro.com

ECOSAR estimates the acute and chronic toxicity of a chemical to aquatic organisms like fish, invertebrates, and algae based on its molecular structure and by comparing it to similar chemicals with known toxicity data. epa.govmdpi.com This approach is valuable for prioritizing substances that may require more in-depth experimental testing. chemsafetypro.com For Fenaminstrobin, ECOSAR has been integrated with experimental data to assess the eco-toxicity of the parent compound and its TPs. nih.gov This combined approach revealed that some TPs retained significant toxicity, highlighting the importance of evaluating degradation products in risk assessments. nih.gov It is important to note that ECOSAR is a screening-level tool and is generally used for organic chemicals, with limitations for inorganic substances, polymers, or very large molecules. epa.govchemsafetypro.com

Influence of Environmental Factors on Ecotoxicity

The fate, transformation, and ultimate ecotoxicity of Fenaminstrobin are heavily influenced by various environmental factors. nih.govresearchgate.netwur.nl The primary factor driving its degradation is sunlight, which initiates phototransformation. nih.gov

Other key factors include:

pH : The acidity or alkalinity of water and soil can affect hydrolysis rates and the bioavailability of the compound. researchgate.net

Temperature : Higher temperatures can accelerate both biological and abiotic degradation processes. researchgate.net

Oxygen Availability : The presence or absence of oxygen influences the types of microbial degradation that can occur (aerobic vs. anaerobic). researchgate.net

Bioavailability : The extent to which the compound is available to be taken up by organisms is affected by its sorption to soil and sediment particles. wur.nl

These factors, combined with the characteristics of the receiving ecosystem, can modify the direct toxic effects of the pesticide. wur.nl For example, a water body with high organic matter may see more of the pesticide bind to particles, potentially reducing its immediate bioavailability to water-column organisms.

Advanced Analytical Methodologies for Detection and Quantification

Extraction and Sample Preparation Techniques

Effective sample preparation is a critical prerequisite for accurate quantification, aiming to extract the target analyte from the sample matrix and remove interfering substances. For Fenaminstrobin (B607434), QuEChERS and Solid-Phase Extraction are two commonly employed and effective methods.

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products due to its simplicity, speed, and minimal solvent usage. phenomenex.comquechers.eu The procedure generally involves two main steps: an extraction/partitioning step and a dispersive solid-phase extraction (d-SPE) cleanup. phenomenex.comquechers.euquechers.eu

For the analysis of Fenaminstrobin, a modified QuEChERS protocol is frequently utilized. researchgate.net The process typically begins with the extraction of the analyte from a homogenized sample using an organic solvent, most commonly acetonitrile (B52724). quechers.eusigmaaldrich.com Buffering salts are added to induce phase separation and control the pH, which is crucial for the stability of pH-dependent compounds. quechers.euquechers.eu After centrifugation, an aliquot of the acetonitrile (upper organic) layer is transferred for the cleanup step. quechers.eu The d-SPE cleanup involves adding a combination of sorbents, such as primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and graphitized carbon black (GCB) for pigment removal, to the extract. quechers.eu

In a study analyzing Fenaminstrobin in peanut and soil, a rapid and sensitive method was developed using a QuEChERS procedure followed by high-performance liquid chromatography and tandem mass spectrometry. researchgate.nettandfonline.com This approach demonstrated high average recoveries and good precision. researchgate.nettandfonline.com

Solid-Phase Extraction (SPE) is another robust technique used to isolate and concentrate Fenaminstrobin from sample matrices. nyxxb.cnsigmaaldrich.com This method relies on the partitioning of the analyte between a liquid phase (the sample and solvent) and a solid stationary phase, typically packed in a cartridge. sigmaaldrich.com

A method for determining Fenaminstrobin residues in vegetables was established using SPE coupled with gas chromatography-mass spectrometry (GC-MS). nyxxb.cn The protocol involved an initial extraction of the target compound from vegetable samples with ethyl acetate (B1210297). nyxxb.cn The subsequent cleanup and concentration step was performed using an SPE cartridge containing a mixture of anhydrous magnesium sulphate (MgSO4), silicone gel, and graphitized carbon (GCB). nyxxb.cn This cleanup procedure effectively removes interfering matrix components prior to instrumental analysis. nyxxb.cn The selection of the appropriate SPE sorbent is critical; polymeric reversed-phase sorbents are often used for extracting a broad range of compounds from aqueous samples. sigmaaldrich.comca.gov

Chromatographic and Spectrometric Quantification Methods

Following extraction and cleanup, instrumental analysis is performed to separate, identify, and quantify Fenaminstrobin. High-Performance Liquid Chromatography and Gas Chromatography, both typically coupled with mass spectrometry, are the premier techniques for this purpose.

HPLC-MS/MS is a powerful and widely used analytical technique for the quantification of pesticide residues, including Fenaminstrobin. researchgate.nettandfonline.com It combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. ca.gov For Fenaminstrobin analysis, reversed-phase columns, such as C18, are commonly used for chromatographic separation. acs.org The mobile phase often consists of a mixture of acetonitrile and water containing an additive like formic acid to improve peak shape and ionization efficiency.

The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. researchgate.net In this mode, a specific precursor ion of Fenaminstrobin is selected in the first quadrupole, fragmented in the collision cell, and then specific product ions are monitored in the third quadrupole. ca.gov This process minimizes matrix interference and allows for reliable quantification at low concentration levels. rsc.org Studies have demonstrated that HPLC-MS/MS methods can achieve low limits of quantification for Fenaminstrobin in complex matrices like peanuts and soil. researchgate.nettandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another established technique for the analysis of thermally stable and volatile pesticides. restek.com For Fenaminstrobin analysis in vegetables, a GC-MS method operating in selected ion monitoring (SIM) mode has been developed. nyxxb.cn In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, thereby increasing sensitivity and reducing background noise. nyxxb.cn

The presence of co-extractives from the sample matrix can sometimes affect the analyte's response in the GC system, a phenomenon known as the matrix effect. nih.gov This can lead to either enhancement or suppression of the signal. nih.gov To compensate for these effects, matrix-matched calibration standards are often used for quantification, ensuring the calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. nyxxb.cnnih.gov A study on Fenaminstrobin also investigated its fragmentation mechanism under GC-MS conditions to confirm the qualitative and quantitative ions used for analysis. nyxxb.cn

Method Validation and Performance Characteristics

To ensure that an analytical method is reliable and fit for its intended purpose, it must be thoroughly validated. cipac.orgeurl-pesticides.eu Method validation assesses several key performance characteristics, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). eurl-pesticides.eu

For Fenaminstrobin, analytical methods have been validated across various matrices. A QuEChERS-HPLC-MS/MS method developed for peanut and soil showed average recoveries ranging from 88.1% to 110% with relative standard deviations (RSDs) between 2.5% and 14%. researchgate.nettandfonline.com An SPE-GC-MS method for vegetables demonstrated recoveries of 94% to 99% with RSDs of 2.3% to 2.9%. nyxxb.cn Linearity is typically evaluated by analyzing a series of calibration standards, with correlation coefficients (r) or coefficients of determination (R²) greater than 0.99 indicating a strong linear relationship. nyxxb.cnacs.org

The limit of quantification (LOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. eurl-pesticides.eu For Fenaminstrobin, reported LOQs vary depending on the matrix and the analytical technique employed.

Table 1: Performance Characteristics of an HPLC-MS/MS Method for Fenaminstrobin Analysis in Peanut and Soil Matrices researchgate.nettandfonline.com Data sourced from a study on residue behavior in peanut field ecosystems.

Matrix Average Recovery (%) Relative Standard Deviation (RSD) (%) Limit of Quantification (LOQ) (mg/kg)
Peanut Plant 88.1 - 110 2.5 - 14 0.01
Peanut Shell 88.1 - 110 2.5 - 14 0.005
Peanut Kernels 88.1 - 110 2.5 - 14 0.004

Table 2: Performance Characteristics of a GC-MS Method for Fenaminstrobin Analysis in Vegetables nyxxb.cn Data sourced from a study on the determination of Fenaminstrobin in vegetables.

Spiked Level (mg/kg) Average Recovery (%) Relative Standard Deviation (RSD) (%)
0.02 94 - 99 2.3 - 2.9
0.04 94 - 99 2.3 - 2.9
0.2 94 - 99 2.3 - 2.9

This method reported a Limit of Detection (LOD) of 0.006 mg/kg and a Limit of Quantification (LOQ) of 0.02 mg/kg, with a linear range of 0.02-1.00 mg/L (r ≥ 0.999).

Table 3: Mentioned Chemical Compounds

Compound Name
Acetonitrile
Anhydrous magnesium sulphate
Ethyl acetate
Fenaminstrobin
Formic acid
Graphitized Carbon Black (GCB)
Primary Secondary Amine (PSA)
Silicone Gel
Sodium chloride
Trisodium citrate

Linearity, Sensitivity, and Limits of Detection/Quantitation

A fundamental requirement for any quantitative analytical method is the establishment of linearity, which demonstrates a proportional relationship between the instrumental response and the concentration of the analyte over a specified range. researchgate.net This relationship is typically evaluated by a calibration curve and expressed by the coefficient of determination (r²), with values close to 1.0 indicating a strong linear fit. researchgate.net The sensitivity of a method is reflected in its ability to discriminate between small differences in analyte concentration and is intrinsically linked to the limits of detection (LOD) and quantification (LOQ). bsmrau.edu.bdnih.gov The LOD is the lowest analyte concentration that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. bsmrau.edu.bdnih.gov

Several studies have established validated methods for fenaminstrobin analysis. For instance, a gas chromatography-mass spectrometry (GC-MS) method developed for determining fenaminstrobin in vegetables demonstrated good linearity in the concentration range of 0.02 to 1.00 mg/L, with a correlation coefficient of not less than 0.999. nyxxb.cn For this method, the LOD was established at 0.006 mg/kg and the LOQ at 0.02 mg/kg. nyxxb.cn

Another study utilizing high-performance liquid chromatography and tandem mass spectrometry (HPLC-MS/MS) for the analysis of fenaminstrobin in rice, wheat, and various produce showed excellent linearity from 0.01 to 1 mg/L with correlation coefficients greater than 0.999. researchgate.net The sensitivity of this method was high, with LODs below 0.68 µg/kg and LOQs ranging from 0.71 to 2.26 µg/kg depending on the matrix. researchgate.net Furthermore, a multi-residue method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for soil analysis reported a linear range of 1 to 200 µg/L with a coefficient of determination (r²) exceeding 0.990 and a limit of quantification of 2 µg/kg. acs.org In peanut matrices and soil, the LOQs for fenaminstrobin were found to be 0.005 mg/kg in peanut shells, 0.004 mg/kg in peanut kernels, 0.01 mg/kg in the peanut plant, and 0.002 mg/kg in soil. researchgate.net

Table 1: Linearity, LOD, and LOQ Data for Fenaminstrobin Analysis

Analytical Technique Matrix Linearity Range Correlation Coefficient (r²) LOD LOQ
GC-MS nyxxb.cn Vegetables 0.02 - 1.00 mg/L ≥ 0.999 0.006 mg/kg 0.02 mg/kg
HPLC-MS/MS researchgate.net Rice, Wheat, Fruits, Vegetables 0.01 - 1.0 mg/L > 0.999 < 0.68 µg/kg 0.71 - 2.26 µg/kg
HPLC-MS/MS researchgate.net Peanut Kernels Not specified Not specified Not specified 0.004 mg/kg
HPLC-MS/MS researchgate.net Peanut Shell Not specified Not specified Not specified 0.005 mg/kg
HPLC-MS/MS researchgate.net Peanut Plant Not specified Not specified Not specified 0.01 mg/kg
LC-MS/MS acs.org Soil 1 - 200 µg/L > 0.990 Not specified 2 µg/kg
HPLC-MS/MS researchgate.net Soil Not specified Not specified Not specified 0.002 mg/kg

Accuracy and Precision (e.g., Recovery Rates, Relative Standard Deviations)

The accuracy of an analytical method refers to the closeness of the measured value to the true value and is typically assessed through recovery experiments, where a known amount of the analyte is added to a blank sample (spiking) and then analyzed. Precision evaluates the degree of agreement among a series of individual measurements and is expressed as the relative standard deviation (RSD). sigmaaldrich.com Precision is often assessed under two conditions: repeatability (intra-day precision), which measures variability within a single day, and intermediate precision (inter-day precision), which measures variability across different days. researchgate.net

Validation studies for fenaminstrobin have consistently reported good accuracy and precision. In the analysis of vegetables using GC-MS, average recovery rates ranged from 94% to 99% when samples were spiked at levels of 0.02, 0.04, and 0.2 mg/kg. nyxxb.cn The precision for this method was excellent, with RSDs between 2.3% and 2.9%. nyxxb.cn

Table 2: Accuracy and Precision Data for Fenaminstrobin Analysis

Analytical Technique Matrix Fortification Levels (mg/kg) Average Recovery (%) Precision (RSD %)
GC-MS nyxxb.cn Vegetables 0.02, 0.04, 0.2 94 - 99 2.3 - 2.9

Elucidation of Fragmentation Mechanisms in Mass Spectrometry

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like GC or LC, is a powerful tool for the structural identification and confirmation of analytes. ekb.eg In tandem mass spectrometry (MS/MS), a specific precursor ion (often the protonated molecule, [M+H]⁺, or the molecular radical ion, M⁺•) is selected and subjected to collision-induced dissociation (CID) to produce a characteristic spectrum of product ions. orgchemboulder.com Understanding the fragmentation pathways is essential for developing robust and selective monitoring methods and for confirming the identity of the analyte in complex samples. nyxxb.cnorgchemboulder.com

The fragmentation mechanism for fenaminstrobin has been investigated to confirm the qualitative and quantitative ions used in its detection. nyxxb.cn In LC-MS/MS analysis operating in positive ion mode, fenaminstrobin (with a chemical formula of C₂₄H₂₇N₃O₄ and a monoisotopic mass of 421.2005) typically forms a protonated precursor ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 422.2. A multiresidue analysis method identified the precursor ion for fenaminstrobin at m/z 434.1, which likely corresponds to an adduct, such as [M+Na]⁺, under their specific mobile phase conditions, which contained ammonium (B1175870) formate. acs.org However, for the purpose of illustrating a likely fragmentation pathway, the protonated molecule [M+H]⁺ at m/z 422.2 is a common starting point.

The major fragmentation pathways of fenaminstrobin involve the cleavage of the ester and ether linkages within its structure. The MS/MS transitions documented for fenaminstrobin are from a precursor ion to specific product ions. For example, a transition from m/z 434.1 to product ions at m/z 171.0 and m/z 212.0 has been reported for monitoring purposes. acs.org

The formation of these fragments can be rationalized by the cleavage of specific bonds in the fenaminstrobin molecule:

Formation of the m/z 212 ion: This fragment likely results from the cleavage of the ester bond, leading to the loss of the methyl 2-(phenoxymethyl)phenylacetate portion of the molecule.

Formation of the m/z 171 ion: This fragment can be formed through subsequent fragmentation or rearrangement processes.

The specific and consistent fragmentation pattern allows for the creation of highly selective MS/MS methods, such as Multiple Reaction Monitoring (MRM), where the instrument is set to detect only these specific precursor-to-product ion transitions, thereby minimizing matrix interference and enhancing detection sensitivity. wur.nl

Structure Activity Relationship Sar and Computational Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological or toxicological activity. These models are pivotal in predicting the efficacy and potential environmental impact of fungicides like Fenaminstrobin (B607434).

QSAR studies are employed to predict the effectiveness of Fenaminstrobin against various fungal pathogens, including both wild-type and mutated strains. By analyzing structural descriptors that correlate with fungicidal potency, these models can guide the development of more effective derivatives. In one study combining docking simulations with machine learning, an automated QSAR (AutoQSAR) model was utilized to evaluate the predictions made by docking studies. nih.gov For building such a model, Fenaminstrobin was assigned to a validation set to help confirm the predictive accuracy of the QSAR analysis. mdpi.com This approach helps in screening and identifying potent fungicide combinations and understanding resistance. nih.govtamu.edu

QSAR modeling is a crucial tool for assessing the environmental risk of pesticides. The T.E.S.T. (Toxicity Estimation Software Tool) program, a QSAR-based tool, has been used to evaluate the toxicity of Fenaminstrobin's transformation products. researchgate.net A study on its transformation in water and soil revealed that one of its by-products, COA, was predicted to be less toxic to aquatic organisms but more toxic to rats than the parent compound. researchgate.net Such QSAR analyses provide alerts for potentially harmful by-products and are essential for a complete understanding of a fungicide's environmental fate and behavior. researchgate.net

Table 1: Predicted Comparative Toxicity of Fenaminstrobin (CSN) and its Transformation Product (COA) using QSAR

Compound Predicted Toxicity to Aquatic Organisms Predicted Toxicity to Rats
Fenaminstrobin (CSN) Higher Lower
Transformation Product (COA) Lower Higher

Data derived from a study on the abiotic and biotic transformations of Fenaminstrobin. researchgate.net

Molecular Docking and Binding Site Analysis

Molecular docking simulations provide detailed insights into how Fenaminstrobin interacts with its target protein, cytochrome b, at an atomic level. This is critical for understanding its mechanism of action and the structural basis of fungicide resistance.

Fenaminstrobin is a Quinone outside Inhibitor (QoI) that targets the cytochrome bc1 complex (Complex III) in the fungal mitochondrial respiratory chain. It binds specifically to the Quinone outside (Qo) binding site on the cytochrome b subunit, blocking electron transfer and halting ATP production. nih.gov

Docking studies have demonstrated that Fenaminstrobin exhibits a high binding affinity for the wild-type (WT) cytochrome b in pathogens like Plasmopara viticola. nih.govmdpi.comtamu.edu Crucially, it also maintains a strong binding affinity for mutated forms of the enzyme that confer resistance to other QoI fungicides. nih.govtamu.edu Notably, it shows high affinity towards the G143A mutant, a common mutation that results in resistance to many strobilurins. nih.gov In comparative in silico studies, Fenaminstrobin, alongside fungicides like Mandestrobin and Dimoxystrobin, consistently showed high docking scores against both wild-type and multiple mutated versions of cytochrome b. nih.govtamu.edu

Table 2: Comparative Binding Affinity of Selected QoI Fungicides to Cytochrome b Variants

Fungicide Target Organism Binding Affinity to Wild-Type (WT) Binding Affinity to G143A Mutant
Fenaminstrobin Plasmopara viticola High High
Mandestrobin Plasmopara viticola High High
Dimoxystrobin Plasmopara viticola High High
Azoxystrobin Plasmopara viticola Poor Poor

This table summarizes findings from molecular docking studies. nih.govtamu.edu

A key characteristic of Fenaminstrobin highlighted by molecular modeling is its flexible interaction within the cytochrome b binding pocket. This flexibility is believed to be the reason it can retain high binding affinity and efficacy against fungal strains with the G143A mutation. While many other strobilurins lose their effectiveness due to this mutation, the adaptable binding mode of Fenaminstrobin allows it to accommodate the structural change in the binding site, overcoming this common resistance mechanism. This property suggests that its specific molecular interactions within the Qo site may differ significantly from other strobilurins, providing a distinct advantage against certain resistant pathogens.

Density Functional Theory (DFT) Calculations in Environmental Fate Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It has been applied to study the transformation and degradation of Fenaminstrobin in the environment.

In research investigating the abiotic and biotic transformation of Fenaminstrobin in water and soil, DFT calculations were used to propose a detailed transformation mechanism. researchgate.net These calculations helped to elucidate the reaction pathways, including a series of chemical reactions involving hydroxyl substitution, cleavage, and oxidation that lead to the formation of its degradation products. researchgate.net The study further confirmed these findings by analyzing the molecular electrostatic potential (MEP) and applying molecular orbital theory, providing a deeper understanding of the compound's reactivity and environmental fate. researchgate.net

Computational Chemistry in Rational Fungicide Design

Computational chemistry has become an indispensable tool in the rational design of modern fungicides, including strobilurins like Fenaminstrobin. These computational approaches allow for the prediction of molecular properties, the simulation of interactions between a fungicide and its target protein, and the elucidation of structure-activity relationships (SAR). Such methods are crucial for designing novel fungicides with enhanced efficacy, broader spectrum of activity, and the ability to overcome existing resistance mechanisms.

One of the primary applications of computational chemistry in fungicide design is molecular docking. This technique predicts the preferred orientation of a molecule when bound to a target protein, providing insights into the binding affinity and the nature of the interactions. For strobilurin fungicides, the target is the cytochrome bc1 complex (also known as complex III) of the mitochondrial respiratory chain. These fungicides bind to the Quinone outside (Qo) site of cytochrome b, thereby inhibiting fungal respiration. apsnet.orgrutgers.edu

In the case of Fenaminstrobin, in silico docking studies have been instrumental in understanding its interaction with the cytochrome b protein. Research has shown that Fenaminstrobin exhibits a high binding affinity for the wild-type (WT) cytochrome b of Plasmopara viticola, the causal agent of downy mildew in grapevines. nih.gov This strong interaction is a key factor in its fungicidal activity.

A significant challenge in the long-term efficacy of strobilurin fungicides is the development of resistance in fungal populations. A common mechanism of resistance is a point mutation in the cytochrome b gene, leading to an amino acid substitution from glycine (B1666218) to alanine (B10760859) at position 143 (G143A). rutgers.edunih.gov This mutation can significantly reduce the binding affinity of many strobilurin fungicides, rendering them less effective. nih.gov However, molecular modeling studies have revealed that Fenaminstrobin is effective against the G143A-mutated form of cytochrome b. nih.gov This suggests that the specific molecular structure of Fenaminstrobin allows it to maintain a favorable interaction with the target protein, even in the presence of this resistance-conferring mutation.

Quantitative Structure-Activity Relationship (QSAR) is another powerful computational tool used in fungicide design. QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying the physicochemical properties or structural features that are critical for fungicidal potency, QSAR models can guide the synthesis of new, more effective molecules. In the development and validation of such models, compounds with known activities are used. Fenaminstrobin has been used as part of a validation set for QSAR models aimed at predicting the fungicidal activity of novel compounds. nih.gov

The general approach for building a QSAR model for strobilurin fungicides would involve the steps outlined in the table below.

StepDescriptionComputational Tools/TechniquesExample Application for Strobilurin Analogues
1. Data Set SelectionA series of structurally related strobilurin analogues with experimentally determined fungicidal activities (e.g., IC50 or EC50 values) are collected.Chemical databases, scientific literature.A set of novel oxime ether strobilurin derivatives are synthesized and their activity against various fungal pathogens is measured.
2. Molecular Descriptor CalculationVarious physicochemical and structural properties (descriptors) of the molecules in the data set are calculated. These can include electronic, steric, and hydrophobic parameters.Software for quantum chemical calculations (e.g., DFT), molecular mechanics, and topological indices calculation.For each analogue, descriptors such as molecular weight, logP (lipophilicity), dipole moment, and HOMO/LUMO energies are computed.
3. Model DevelopmentStatistical methods are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN), Support Vector Machines (SVM).An MLR model is developed that links the fungicidal activity to a combination of steric and electronic descriptors of the strobilurin side chain.
4. Model ValidationThe predictive power of the QSAR model is assessed using internal and external validation techniques to ensure its reliability.Cross-validation (leave-one-out, leave-n-out), prediction for an external test set of compounds not used in model building.The developed QSAR model is used to predict the activity of a set of known fungicides, including Fenaminstrobin, to verify its accuracy.
5. Rational Design of New CompoundsThe validated QSAR model is used to predict the activity of virtual, not-yet-synthesized compounds, guiding the design of new fungicides with potentially higher efficacy.Virtual screening, de novo design.Based on the QSAR model, new strobilurin analogues with optimized side-chain substituents are proposed for synthesis and testing.

While specific and detailed quantitative data from the computational design process of Fenaminstrobin are not extensively available in the public domain, the available research underscores the importance of these computational methods. The findings from molecular docking studies, particularly regarding its effectiveness against the G143A mutant, highlight how computational chemistry can aid in the development of more robust and resistance-breaking fungicides. The inclusion of Fenaminstrobin in the validation of QSAR models further demonstrates its role as a reference compound in the ongoing search for novel and improved fungicidal agents.

Emerging Research Frontiers and Future Perspectives

Development of Fenaminstrobin-Based Nanopesticides for Targeted Delivery

The development of nanopesticides represents a significant leap forward in agrochemical technology. mbimph.com These formulations, engineered at the nanoscale, offer the potential for controlled and targeted delivery of active ingredients like fenaminstrobin (B607434). mbimph.com

Key Advantages of Nanopesticides:

Enhanced Bioavailability: Nanopesticides can improve the solubility and absorption of fenaminstrobin, leading to greater effectiveness. mbimph.com

Controlled Release: Nano-formulations can be designed for slow and controlled release, prolonging the fungicide's activity and reducing the frequency of application. mbimph.comrivm.nl

Targeted Delivery: Nanocarriers can be engineered to deliver fenaminstrobin directly to the site of action, minimizing off-target effects and environmental contamination. mbimph.commdpi.com

Increased Stability: Encapsulation within nanoparticles can protect fenaminstrobin from environmental degradation. nih.gov

Table: Comparison of Conventional and Nanopesticide Formulations

Integration of Omics Technologies in Resistance Research (e.g., Transcriptomics, Population Genetics)

The emergence of fungicide resistance is a significant threat to effective disease management. The integration of "omics" technologies is revolutionizing our ability to understand and combat this challenge. frontiersin.orgalliedacademies.org

Transcriptomics: This technology analyzes the complete set of RNA transcripts in a fungal cell, providing a snapshot of gene expression. alliedacademies.org By comparing the transcriptomes of fenaminstrobin-susceptible and -resistant fungal strains, researchers can identify genes that are overexpressed or underexpressed in resistant isolates. nih.govnih.gov This can reveal the molecular mechanisms of resistance, such as alterations in the target site, increased expression of detoxification enzymes, or changes in metabolic pathways. nih.gov

Population Genetics: This field studies the genetic variation within and between fungal populations. biorxiv.org By analyzing the genetic makeup of fungal populations over time and across different geographical locations, researchers can track the spread of resistance genes. frontiersin.org This information is crucial for developing effective resistance management strategies, such as rotating fungicides with different modes of action.

The combination of transcriptomics and population genetics provides a powerful toolkit for proactive resistance management. By understanding the genetic basis of resistance and how it spreads, we can make more informed decisions about the use of fenaminstrobin and other fungicides to ensure their long-term efficacy.

Table: Omics Technologies in Fenaminstrobin Resistance Research

Advanced Approaches for Environmental Risk Assessment of Fungicide Transformation Products

When fenaminstrobin is released into the environment, it can break down into various transformation products (TPs). nih.gov Some of these TPs may be more persistent or toxic than the parent compound, posing a potential risk to non-target organisms and ecosystems. nih.govresearchgate.net Therefore, a comprehensive environmental risk assessment must consider the fate and effects of these TPs. nih.goveuropa.eu

Advanced analytical techniques are crucial for identifying and quantifying fenaminstrobin and its TPs in environmental samples. nih.govintoxlab.com High-resolution mass spectrometry, for example, allows for the detection of a wide range of compounds, even at low concentrations. nih.gov

Once identified, the ecotoxicity of these TPs needs to be evaluated. nih.gov This involves laboratory studies to determine their effects on various organisms, such as algae, invertebrates, and fish. This data, combined with information on their environmental persistence and mobility, is used to conduct a thorough risk assessment. europa.eu The goal is to gain a complete picture of the potential environmental impact of fenaminstrobin use and to ensure that it does not pose an unacceptable risk to the environment. nih.gov

Sustainable Agricultural Practices and Fenaminstrobin Stewardship

The long-term sustainability of agriculture depends on the responsible use of crop protection products like fenaminstrobin. journaljsrr.comimpakter.com Fungicide stewardship programs promote best management practices (BMPs) to maximize the benefits of fungicides while minimizing the risks. mda.state.mn.uspesticidestewardship.org

Key components of fenaminstrobin stewardship include:

Integrated Pest Management (IPM): IPM is a holistic approach that combines various strategies to manage fungal diseases, including cultural practices, biological control, and the judicious use of fungicides. ontario.ca Fenaminstrobin should be used as part of an IPM program, not as a standalone solution.

Resistance Management: To delay the development of fungicide resistance, it is essential to rotate fenaminstrobin with fungicides that have different modes of action. pesticidestewardship.org Following label recommendations regarding application rates and timing is also critical.

Environmental Protection: Stewardship practices aim to prevent the contamination of water resources and protect non-target organisms. mda.state.mn.us This includes using drift-reducing application technologies and observing buffer zones around sensitive areas. usda.gov

By embracing sustainable agricultural practices and being good stewards of fenaminstrobin, farmers can help ensure the long-term viability of this important crop protection tool while protecting the environment for future generations. researchgate.netagrifrontier.com

Table: Mentioned Compounds

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Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the E/Z isomer ratio of Fenaminstrobin, and how can reproducibility be ensured?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases or nuclear magnetic resonance (NMR) spectroscopy are preferred for isomer differentiation. For reproducibility, standardize solvent systems, temperature, and calibration with pure E/Z isomer standards. Cross-validate results using mass spectrometry (MS) to confirm molecular integrity .
  • Data Consideration : Include retention times (HPLC) and chemical shift values (NMR) in supplementary materials, referencing protocols from journals like Beilstein Journal of Organic Chemistry to ensure transparency .

Q. How should researchers design experiments to assess the fungicidal efficacy of Fenaminstrobin while controlling for environmental variables?

  • Methodological Answer : Use factorial screening designs to isolate variables (e.g., temperature, humidity). For in vitro assays, employ standardized spore germination protocols (e.g., OECD guidelines) with negative/positive controls. Replicate experiments across independent laboratories to account for variability .
  • Data Contradiction Mitigation : Document raw data (e.g., inhibition rates, EC50 values) in appendices and highlight statistical outliers during peer review .

Advanced Research Questions

Q. How can researchers resolve contradictory data on Fenaminstrobin’s efficacy across studies, particularly when E/Z isomer ratios differ?

  • Methodological Answer : Conduct meta-analyses to compare studies, stratifying by isomer ratios (e.g., 70:30 vs. 50:50 E/Z). Use multivariate regression to identify confounding variables (e.g., pathogen strain, application method). Engage multi-disciplinary review panels to critique methodological flaws (e.g., uncalibrated instruments) .
  • Case Example : A 2015 study found synergistic effects with propineb at a 1:9 Fenaminstrobin:propineb ratio, but discrepancies arose due to uncontrolled field humidity. Re-analysis with adjusted humidity parameters resolved contradictions .

Q. What experimental design strategies are optimal for studying Fenaminstrobin in multi-component mixtures (e.g., with adjuvants or other fungicides)?

  • Methodological Answer : Combine model-based (e.g., D-optimal design) and model-agnostic (e.g., space-filling design) approaches. Allocate 70% of experimental runs to border conditions (e.g., extreme concentrations) and 30% to interior points to capture non-linear interactions. Validate models using leave-one-out cross-validation .
  • Data Complexity : For mixtures exceeding 5 components, use fractional factorial designs to reduce runs while maintaining statistical power. Publish raw mixture response data (e.g., inhibition curves) in repositories like Chemotion for peer validation .

Q. How should researchers manage and archive large datasets from Fenaminstrobin studies to comply with FAIR (Findable, Accessible, Interoperable, Reusable) principles?

  • Methodological Answer : Utilize electronic lab notebooks (ELNs) like Chemotion ELN for real-time data tagging. Store processed data (e.g., dose-response curves) in RADAR4Chem with unique DOIs. Embed metadata using standardized terminologies (e.g., IUPAC nomenclature) .
  • Reproducibility : Adhere to protocols from Ashford’s Dictionary of Industrial Chemicals for synthetic steps and purity verification. Archive NMR/HPLC spectra in supplementary files with explicit processing parameters (e.g., solvent peaks, baseline correction) .

Tables for Reference

Experimental Design Type Use Case Key Considerations Citation
Factorial ScreeningIsolate critical variables (e.g., pH)Minimize runs; prioritize main effects over interactions
D-Optimal Mixture DesignMulti-component synergy studiesBalance model flexibility with run feasibility
Space-Filling DesignExploratory analysis of complex systemsMaximize coverage of experimental space

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.